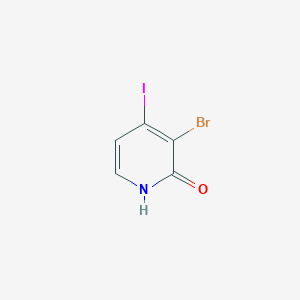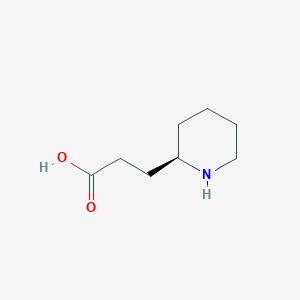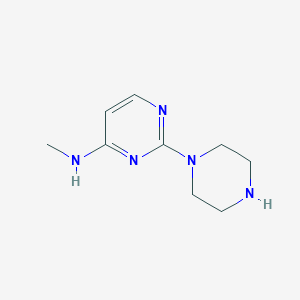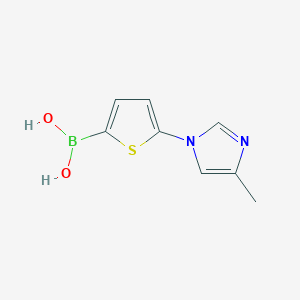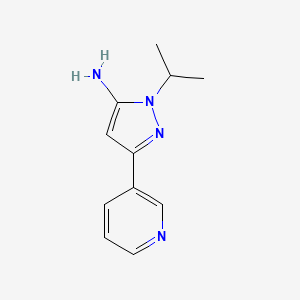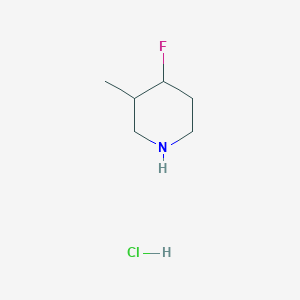
4-Fluoro-3-methylpiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-methylpiperidine hydrochloride is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methylpiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the nucleophilic substitution of a nitro group by fluorine using reagents such as tetrabutylammonium fluoride (Bu4NF) . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of fluorinated piperidines, including this compound, involves multi-step synthesis processes. These processes are designed to be scalable and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) are used under anhydrous conditions.
Major Products: The major products formed from these reactions include various fluorinated piperidine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Fluoro-3-methylpiperidine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-fluoro-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can lead to modulation of biochemical pathways, affecting various physiological processes .
Comparación Con Compuestos Similares
4-Fluoropiperidine: Another fluorinated piperidine with similar structural features but different substitution patterns.
3-Methylpiperidine: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoro-3-methylpyridine: A related compound with a pyridine ring instead of a piperidine ring
Uniqueness: 4-Fluoro-3-methylpiperidine hydrochloride is unique due to the combined presence of a fluorine atom and a methyl group on the piperidine ring. This combination enhances its chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H13ClFN |
|---|---|
Peso molecular |
153.62 g/mol |
Nombre IUPAC |
4-fluoro-3-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-5-4-8-3-2-6(5)7;/h5-6,8H,2-4H2,1H3;1H |
Clave InChI |
PIOKCSLVDACPII-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCC1F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


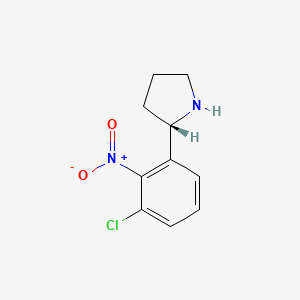
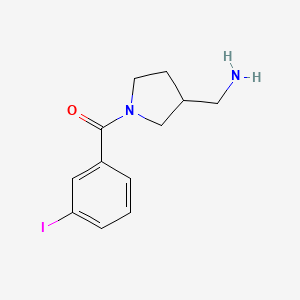

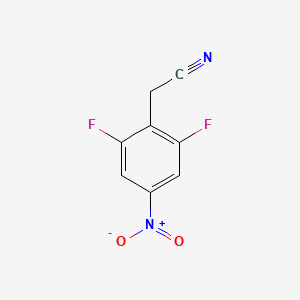
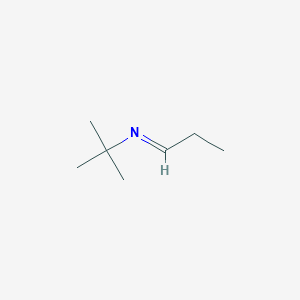

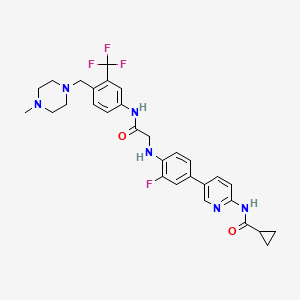
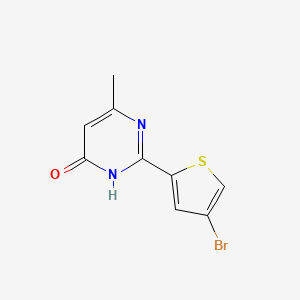
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
